SERT vs. DAT Transporter Selectivity Differentiates the Primary Indazole Ethanamine from its N,N-Dimethyl Analog
The primary amine of the target compound engages the serotonin transporter (SERT) as a substrate with an EC50 of 19 nM in a rat brain synaptosomal [3H]5-HT release assay, whereas it is a weak inhibitor of the dopamine transporter (DAT) with an IC50 of 6,660 nM in a [3H]DA release assay [1]. This ~350-fold selectivity for SERT over DAT is a direct consequence of the primary amine functionality and is absent in the N,N-dimethyl indazole analog (compound 6a), which acts preferentially as a 5-HT2 receptor agonist with micromolar 5-HT2A potency (EC50 = 483–2,750 nM across reported studies) [2].
| Evidence Dimension | Transporter selectivity ratio (SERT EC50 / DAT IC50) |
|---|---|
| Target Compound Data | SERT EC50 = 19 nM; DAT IC50 = 6,660 nM; Ratio ≈ 350 |
| Comparator Or Baseline | Compound 6a (N,N-dimethyl analog): primary pharmacology is 5-HT2 agonism, not transporter-mediated release |
| Quantified Difference | Target compound is a functional SERT substrate; N,N-dimethyl analog (6a) lacks significant transporter substrate activity at comparable concentrations |
| Conditions | Rat brain synaptosomes; [3H]5-HT and [3H]DA release assays [1]; Human 5-HT2A-CHO calcium mobilization assay [2] |
Why This Matters
The SERT substrate activity at 19 nM positions this compound for serotonin-release-centric research programs, a mode of action mechanistically inaccessible to the N,N-dimethyl tryptamine or indazole analogs that operate primarily through 5-HT2 receptor agonism.
- [1] BindingDB Entry BDBM50025214 (CHEMBL3330640). Affinity data for 2-(5-methoxy-1H-indazol-3-yl)ethanamine: SERT EC50 19 nM; DAT IC50 6,660 nM. Curated by ChEMBL. View Source
- [2] Bender, A. M.; et al. ACS Med. Chem. Lett. 2024, 15 (2), 302–309. Compound 6a: 5-HT2A EC50 = 2,750 nM (present study) or 483 nM (ref 20). View Source
